molecular formula C11H12N2O3 B15249684 4,6,7-Trimethoxyquinazoline

4,6,7-Trimethoxyquinazoline

Cat. No.: B15249684
M. Wt: 220.22 g/mol
InChI Key: ZRYWDTDJBHKYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,7-Trimethoxyquinazoline is a nitrogen-containing heterocyclic compound with a quinazoline core structure. This compound is characterized by three methoxy groups attached to the 4th, 6th, and 7th positions of the quinazoline ring. Quinazoline derivatives are known for their diverse pharmacological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyquinazoline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time during the nitration, reduction, and cyclization steps .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6,7-Trimethoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxyquinazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4,6,7-Trimethoxyquinazoline can be compared with other similar compounds, such as:

Uniqueness: The presence of three methoxy groups in this compound makes it unique, as it can undergo specific chemical reactions that other quinazoline derivatives may not. This structural feature also contributes to its distinct pharmacological properties .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4,6,7-trimethoxyquinazoline

InChI

InChI=1S/C11H12N2O3/c1-14-9-4-7-8(5-10(9)15-2)12-6-13-11(7)16-3/h4-6H,1-3H3

InChI Key

ZRYWDTDJBHKYNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC)OC

Origin of Product

United States

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